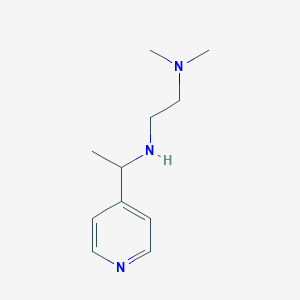

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H19N3 . It has a molecular weight of 193.29 .

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” can be represented by the SMILES string:CC(C1=CC=NC=C1)NCCN(C)C . Chemical Reactions Analysis

While specific chemical reactions involving “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” are not available, similar compounds like N,N′-Dimethylethylenediamine have been used in copper-catalyzed cyanations of aryl bromides .Physical And Chemical Properties Analysis

“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” has a molecular weight of 193.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique

Occurrence and Environmental Impact

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine is part of a larger group of novel brominated flame retardants (NBFRs), with increasing application raising concerns about their occurrence, environmental fate, and toxicity. Research emphasizes the need for more comprehensive studies on their presence in indoor air, dust, consumer goods, and food, highlighting significant knowledge gaps for many NBFRs. High concentrations of related compounds, such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, often reported in various environments, indicate potential environmental and health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Heterocyclic N-oxide Applications

The compound falls under the category of heterocyclic N-oxide derivatives, which are recognized for their utility in organic synthesis, catalysis, and as potential drugs due to their biological significance. These derivatives, including those synthesized from pyridine, exhibit remarkable functionalities in metal complexes formation, catalysts design, and medicinal applications, showcasing their broad applicability in advanced chemistry and drug development investigations (Li et al., 2019).

Regioselectivity in Bromination

Research on the regioselectivity of bromination in unsymmetrical dimethylated pyridines, including compounds structurally related to N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, reveals insights into the mechanisms affecting the bromination process. These studies help in understanding the chemical behavior of such compounds, providing a foundation for their application in synthetic chemistry (Thapa, Brown, Balestri, & Taylor, 2014).

Xylan Derivatives and Biopolymer Applications

Xylan derivatives, potentially synthesized from or related to the functional groups in N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, are explored for their application potential in biopolymers. These studies emphasize the significance of chemical modification to achieve specific properties, opening avenues for the compound's application in biopolymer ethers and esters with targeted functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Hydrogen Bonding and Reactivity with Water

Investigations into hydrogen bonding and the reactivity of water with azines, which share structural similarities with N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, provide fundamental insights into excited-state hydrogen bonding. These studies offer a deeper understanding of the compound's behavior in various states, relevant to its potential applications in photochemistry and photophysics (Reimers & Cai, 2012).

Propriétés

IUPAC Name |

N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKLDKVSRPAXMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577473 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine | |

CAS RN |

136469-85-7 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)